(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate
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Overview
Description
(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thioxothiazolidin ring, a pyridinylmethylene group, and a benzoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate typically involves a multi-step process. One common method includes the condensation of 3-pyridinecarboxaldehyde with 2-thioxothiazolidin-4-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl 3-bromobenzoate under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure, known for their diverse biological activities.
Pyridine Derivatives: Compounds containing a pyridine ring, widely studied for their pharmacological properties.
Benzoate Esters: Esters of benzoic acid, used in various chemical and industrial applications.
Uniqueness: (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-22-16(21)12-5-2-6-13(9-12)19-15(20)14(24-17(19)23)8-11-4-3-7-18-10-11/h2-10H,1H3/b14-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKFLOUJJZSSZ-RIYZIHGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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